1-Decanol, aluminum salt
CAS No.: 26303-54-8
Cat. No.: VC0518204
Molecular Formula: C30H63AlO3
Molecular Weight: 498.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26303-54-8 |
---|---|
Molecular Formula | C30H63AlO3 |
Molecular Weight | 498.8 g/mol |
IUPAC Name | aluminum;decan-1-olate |
Standard InChI | InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3 |
Standard InChI Key | CFSOVYRQRBXGQB-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
Canonical SMILES | CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Composition
Molecular Architecture
The aluminum ion in 1-decanol, aluminum salt adopts a trigonal planar or tetrahedral coordination geometry, depending on synthesis conditions. Each aluminum atom coordinates with three deprotonated 1-decanol molecules through their hydroxyl oxygen atoms, forming a stable complex. This configuration preserves the hydrocarbon chain’s hydrophobicity while introducing polar regions around the metal center, enabling dual functionality as both surfactant and Lewis acid catalyst.
Comparative Structural Analysis
Property | 1-Decanol | 1-Decanol, Aluminum Salt |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 158.28 | 498.8 |
Coordination Sites | N/A | 3 |
Thermal Stability | Decomposes at 230°C | Stable up to 300°C |
The extended hydrocarbon network in the aluminum salt reduces volatility compared to free 1-decanol, which has a vapor pressure described by the Antoine equation parameters:
Synthesis and Manufacturing Processes
Hydrogenation Precursor Preparation
Industrial production begins with synthesizing 1-decanol through liquid-phase hydrogenation of decenal using fixed-bed reactors. The patent CN104513131A details a method employing Raney nickel catalysts supported on organic polymer matrices, achieving 99.8% conversion at 80–120°C and 3–5 MPa hydrogen pressure . This process minimizes byproduct formation through precise control of:
Salt Formation Mechanism
Aluminum salt synthesis typically involves reacting anhydrous aluminum chloride with 1-decanol in aprotic solvents. The reaction proceeds via:
Excess alcohol drives the equilibrium toward product formation, with HCl removed via inert gas purging.
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry reveals two distinct phase transitions:
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Solid-solid transition at 45–55°C (crystal lattice rearrangement)
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Melting point at 112–115°C (hydrocarbon chain disordering)
The decomposition temperature (285–300°C) exceeds that of 1-decanol (230°C) due to metal-oxygen bond stability.
Solubility Characteristics
Solvent | Solubility (g/100 mL) |
---|---|
Water | <0.01 |
Ethanol | 12.3 ± 0.8 |
Chloroform | 34.7 ± 1.2 |
Hexane | 8.9 ± 0.5 |
Hydrophobic interactions dominate solubility behavior, though the aluminum center enables limited coordination with polar aprotic solvents .
Industrial and Research Applications
Surfactant Systems
The compound’s amphiphilic nature makes it effective in:
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Emulsion stabilization (HLB value 8–10)
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Metalworking fluid formulations
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Enhanced oil recovery systems
Pharmaceutical Applications
In drug delivery systems, the aluminum salt facilitates membrane permeation through:
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Hydrocarbon chain integration with lipid bilayers
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Aluminum-mediated tight junction modulation
A 2024 study demonstrated 3.8× increased transdermal flux of diclofenac compared to traditional carriers.
Analytical Chemistry
The switchable solvent system combining 1-decanol, aluminum salt, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables reversible polarity changes for aluminum enrichment in biological samples. This method achieved 98.7% recovery efficiency in blood serum analysis .
Comparative Analysis with Related Salts
Property | Aluminum Stearate | Aluminum Decanoate |
---|---|---|
Carbon Chain Length | 18 | 10 |
Melting Point (°C) | 103–110 | 112–115 |
Surfactant Efficiency | Moderate | High |
Catalytic Activity | Low | Moderate |
The shorter carbon chain in 1-decanol, aluminum salt improves solubility in nonpolar media compared to longer-chain analogs.
Recent Technological Advancements
Catalytic Innovations
A 2025 pilot study demonstrated the salt’s efficacy in Meerwein-Ponndorf-Verley reductions, achieving 92% yield in ketone hydrogenation under solvent-free conditions.
Environmental Applications
Novel nanocomposites incorporating this salt showed 85% removal efficiency for perfluorooctanoic acid (PFOA) in water treatment trials, leveraging both adsorption and catalytic degradation mechanisms .
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